2-chloro-6-hydroxy-4(3H)-Pyrimidinone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-4-6-2(8)1-3(9)7-4/h1H,(H2,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOBTHKSHAVIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Chloro 6 Hydroxy 4 3h Pyrimidinone and Analogues
Established Synthetic Routes to Pyrimidinone Core Structures
The formation of the foundational pyrimidinone ring can be achieved through various synthetic pathways, most notably through cyclization and condensation reactions that assemble the six-membered heterocycle from acyclic precursors.
Cyclization Reactions and Precursor Utilization
Cyclization reactions are a primary method for constructing the pyrimidine (B1678525) core, involving the formation of new rings from one or more components. mdpi.com These reactions are versatile, with strategies including [4+2], [3+3], and [2+2+2] cycloadditions. mdpi.com Multicomponent reactions (MCRs) are particularly efficient, allowing for the creation of diverse pyrimidine frameworks in a single step by varying the reacting components. mdpi.com
The success of these cyclizations hinges on the selection of appropriate precursors which provide the necessary carbon and nitrogen atoms for the heterocyclic ring. The most common and widely utilized approach involves combining a three-carbon fragment with a nitrogen-containing component.
Key precursors include:
N-C-N fragments : Amidines, ureas, thioureas, and guanidines are frequently used to provide two nitrogen atoms and one carbon atom.
C-C-C fragments : 1,3-bifunctional three-carbon compounds, such as 1,3-dicarbonyls, β-keto esters, and α,β-unsaturated ketones, are common sources for the carbon backbone of the ring. mdpi.com
Other Precursors : Alkynes, nitriles, and β-enaminones have also been employed in various cyclization strategies to yield highly substituted pyrimidines. mdpi.comorganic-chemistry.org
For instance, a [3+3] annulation can be performed between α,β-unsaturated ketones and benzamidine (B55565) hydrochloride to produce substituted pyrimidines. mdpi.com Similarly, β-enaminones can be condensed with carboxamides under basic conditions to form 2,4,6-trisubstituted pyrimidines. mdpi.com
Condensation Reactions in Pyrimidinone Synthesis
Condensation reactions are a subset of cyclizations that are fundamental to pyrimidinone synthesis, characterized by the joining of precursor molecules with the elimination of a small molecule, such as water or ethanol.
The Biginelli reaction is a classic and powerful one-pot multicomponent condensation for synthesizing 3,4-dihydropyrimidin-2(1H)-ones. nih.gov This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. nih.govderpharmachemica.com While this method traditionally yields dihydropyrimidinones, modifications and subsequent oxidation steps can lead to fully aromatic pyrimidinone systems.
Another significant approach is the Pinner synthesis , which classically involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com This method and its variations are highly effective for creating a wide range of pyrimidine derivatives. For example, a three-component condensation of an aldehyde, ethyl cyanoacetate (B8463686), and guanidine (B92328) hydrochloride can produce 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines. nih.gov A more direct method involves the condensation of N-vinyl or N-aryl amides with nitriles, which, after amide activation, undergoes nucleophilic addition and annulation to afford the pyrimidine product in a single step. nih.gov
Targeted Synthesis of 2-chloro-6-hydroxy-4(3H)-Pyrimidinone
The synthesis of this compound requires specific functionalization of the pyrimidinone core. This can be achieved by introducing the chloro and hydroxyl groups onto a pre-formed ring or by constructing the ring from precursors already bearing these functionalities or their masked equivalents.
Direct Chlorination Approaches
Direct chlorination is a common strategy for converting a hydroxyl group on a pyrimidine ring into a chlorine atom. The reaction of hydroxypyrimidines with phosphorus oxychloride (POCl₃) is a well-established procedure used for over a century to prepare chlorinated pyrimidines. nih.gov This reaction typically involves heating the hydroxy-containing substrate in excess POCl₃, often in the presence of a base like pyridine (B92270). nih.gov Modern protocols have been developed to use equimolar amounts of POCl₃ under solvent-free conditions in a sealed reactor, offering economic, environmental, and safety benefits for large-scale preparations. nih.gov
Another approach involves using phosgene (B1210022) as the chlorinating agent. For example, 4,6-dihydroxypyrimidine (B14393) can be converted to 4,6-dichloropyrimidine (B16783) by reacting it with phosgene in the presence of a suitable acid scavenger, such as a tertiary or heterocyclic amine. google.com The synthesis of chloro-substituted pyrimidines can also start from a fully oxidized precursor like pyrimidine-2,4,6(1H,3H,5H)-trione (barbituric acid), which can undergo halogenation as the first step in a multi-step sequence. researchgate.net
Hydroxylation Strategies in Pyrimidinone Derivatives
Direct hydroxylation of an existing pyrimidinone ring is less common than incorporating the hydroxyl group via precursor selection. The most straightforward strategy to obtain a 6-hydroxypyrimidinone is to utilize a precursor that already contains the hydroxyl functionality or a group that can be easily converted to it.
For instance, the cyclocondensation reactions described in section 2.1 often employ precursors like β-keto esters or malonic acid derivatives. The ester or carboxylic acid group in these C-C-C fragments can lead to the formation of a hydroxyl group (in its keto tautomeric form) at the C4 or C6 position of the pyrimidinone ring upon cyclization with urea or a similar N-C-N fragment. One example is the synthesis of 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines, where the hydroxyl group is incorporated from the ethyl cyanoacetate precursor. nih.gov The use of 4-amino-6-hydroxy-2-mercaptopyrimidine as a starting material in further reactions also highlights the strategy of beginning with a pre-hydroxylated core. nih.gov
Multi-Step Synthesis from Readily Available Intermediates
A targeted synthesis of this compound is often best accomplished through a multi-step pathway starting from simple, readily available intermediates. A plausible and efficient route would involve the initial formation of a dihydroxy pyrimidine derivative, followed by selective chlorination.
A common starting material for such syntheses is barbituric acid or its derivatives, which can be formed by the condensation of diethyl malonate and urea. This provides the 4,6-dihydroxypyrimidinone core. Subsequent regioselective chlorination is the key challenge.
Advanced Synthetic Techniques in Pyrimidinone Synthesis
The synthesis of pyrimidinone derivatives has evolved significantly, moving beyond traditional methods to embrace advanced techniques that offer improved yields, shorter reaction times, and greater molecular diversity. These modern approaches are crucial for the efficient production of pyrimidinone-based compounds for various research applications.
Microwave-Assisted Organic Synthesis (MAOS) Applications
Microwave-Assisted Organic Synthesis (MAOS) has become a powerful tool in medicinal chemistry for accelerating the synthesis of bioactive compounds, including pyrimidinone derivatives. eurekaselect.comresearchgate.net This technique utilizes microwave irradiation to heat reaction mixtures rapidly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.netchemicaljournals.com The selective absorption of microwave energy by polar molecules facilitates efficient energy transfer, which can drive reactions to completion in minutes rather than hours. chemicaljournals.comresearchgate.net
In the context of pyrimidinone synthesis, MAOS has been successfully applied to various reaction types, including multicomponent reactions and cyclocondensations. ijper.org For instance, the synthesis of certain pyrimidine derivatives via the condensation of chalcones with urea, which traditionally requires several hours of reflux, can be completed in just 7-10 minutes under microwave irradiation, with excellent yields. ijper.org Similarly, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been efficiently achieved using microwave conditions at 120–140 °C for 15–30 minutes. nih.govnih.gov This rapid and efficient methodology is highly suitable for the high-throughput synthesis required for creating libraries of novel compounds based on the pyrimidinone scaffold. nih.gov
| Compound | Method | Reaction Time | Yield (%) |
|---|---|---|---|
| 4a | Conventional (Reflux) | 4 h | 68 |
| 4a | Microwave (210 W) | 7 min | 85 |
| 4b | Conventional (Reflux) | 4 h | 72 |
| 4b | Microwave (210 W) | 8 min | 89 |
| 4c | Conventional (Reflux) | 4 h | 65 |
| 4c | Microwave (210 W) | 10 min | 81 |
Green Chemistry Principles in Pyrimidinone Production
The integration of green chemistry principles into the synthesis of pyrimidines aims to reduce the environmental impact of chemical processes. rasayanjournal.co.in This involves using safer solvents, minimizing waste, improving energy efficiency, and employing renewable feedstocks. rasayanjournal.co.inresearchgate.net Traditional methods for pyrimidine synthesis often rely on hazardous solvents and toxic reagents, but numerous greener alternatives have been developed. rasayanjournal.co.in
Key green strategies in pyrimidinone production include:
Use of Green Solvents: Water is an ideal green solvent due to its availability, non-toxicity, and safety. jmaterenvironsci.com Aqueous media have been successfully used for the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives, offering high yields and simple work-up procedures. jmaterenvironsci.com
Catalysis: The use of reusable, non-toxic catalysts is a cornerstone of green chemistry. rasayanjournal.co.in Heterogeneous catalysts, such as magnesium oxide (MgO), have been employed for the efficient synthesis of pyrimidinone derivatives, providing high conversions and clean reaction profiles. tandfonline.com
Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, are inherently green as they combine three or more reactants in a single step to form a complex product, maximizing atom economy and reducing waste. rasayanjournal.co.inmdpi.com
Energy-Efficient Methods: Techniques like microwave-assisted synthesis and ultrasonication shorten reaction times and reduce energy consumption compared to conventional heating. rasayanjournal.co.inpowertechjournal.com Solvent-free, or neat, reaction conditions, often coupled with microwave irradiation, represent a particularly sustainable approach by eliminating the need for solvents altogether. ijper.orgrasayanjournal.co.in
| Strategy | Example Condition/Catalyst | Key Advantages | Reference |
|---|---|---|---|
| Aqueous Media | Water as solvent | Eco-friendly, safe, simple work-up | jmaterenvironsci.com |
| Heterogeneous Catalysis | Magnesium Oxide (MgO) | Inexpensive, readily available, high conversion | tandfonline.com |
| Organocatalysis | Thiamine hydrochloride (Vitamin B1) | Metal-free, environmentally benign | mdpi.com |
| Solvent-Free Synthesis | Microwave irradiation without solvent | Eliminates solvent waste, rapid reaction | ijper.org |
| Ultrasonication | Ultrasound irradiation | Improved yields, shorter reaction times |
Solid-Phase Organic Synthesis (SPOS) for Pyrimidinone Analogues
Solid-Phase Organic Synthesis (SPOS) is a cornerstone technique for combinatorial chemistry, enabling the rapid synthesis of large libraries of compounds. arkat-usa.org This method involves attaching a starting material to a solid support (e.g., a polymer resin), carrying out a sequence of reactions, and finally cleaving the desired product from the support. acs.orgnih.gov A major advantage of SPOS is the simplification of purification; excess reagents and by-products are removed by simply washing the resin, thus avoiding traditional and often tedious purification steps like column chromatography. arkat-usa.orgmdpi.com
SPOS has been effectively utilized for the synthesis of various substituted pyrimidinone and pyrimidindione derivatives. arkat-usa.org For example, a polymer-bound thiouronium salt can be condensed with β-ketoesters to produce pyrimidinone systems anchored to a solid support. arkat-usa.org The resulting thio-ether bond is stable under various reaction conditions, allowing for further derivatization of the pyrimidinone core before cleavage from the resin. arkat-usa.org This approach provides synthetic flexibility and is amenable to automation, making it highly suitable for generating diverse libraries of pyrimidinone analogues for screening purposes. arkat-usa.org
Combinatorial Chemistry Approaches for Pyrimidinone Libraries
Combinatorial chemistry is a strategy used to synthesize a large number of different but structurally related molecules in a short period. nih.gov This approach is fundamental to modern drug discovery for identifying hit and lead compounds. wikipedia.org When applied to pyrimidinones (B12756618), combinatorial synthesis allows for the systematic variation of substituents around the core ring structure, creating a "library" of analogues.
The synthesis of pyrimidine libraries is often achieved using techniques like SPOS and solution-phase parallel synthesis. researchgate.netnih.gov For instance, di- or trisubstituted pyrimidine libraries can be prepared by the microwave-assisted reaction of an alkynone with an amidine or guanidine. researchgate.net A particularly advanced strategy is the use of DNA-Encoded Library Technology (DELT), where each unique small molecule is tagged with a distinct DNA barcode. nih.gov This allows for the generation and screening of massive libraries containing millions or even billions of compounds. nih.gov Pyrimidine scaffolds are ideal for such libraries due to their prevalence in approved drugs and their synthetically tractable nature, allowing for the introduction of diverse building blocks. nih.gov
Mechanistic Investigations of Pyrimidinone Formation Pathways
Understanding the reaction mechanisms underlying pyrimidinone formation is crucial for optimizing reaction conditions and predicting product outcomes. The most common synthetic route involves the condensation of a 1,3-bifunctional three-carbon fragment (like a β-dicarbonyl compound) with an N-C-N fragment (such as urea, thiourea, or guanidine). wikipedia.org
A widely accepted mechanistic pathway for the formation of dihydropyrimidinones in reactions like the Biginelli reaction proceeds through several key steps. tandfonline.com The reaction is often initiated by a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound (e.g., ethyl acetoacetate), catalyzed by a base. tandfonline.com This forms an alkene intermediate. Subsequently, this intermediate reacts with an amidine (or urea) via a Michael addition. The final step is an intramolecular cyclization followed by dehydration to yield the dihydropyrimidinone ring system. tandfonline.com Alternative pathways may involve the initial formation of an N-acylimine intermediate from the aldehyde and urea, which then reacts with the enol form of the dicarbonyl compound. researchgate.net
Elucidation of Chlorination Mechanisms
The conversion of a hydroxypyrimidine, which exists in tautomeric equilibrium with its pyrimidinone form, into a chloropyrimidine is a key transformation for creating versatile synthetic intermediates. The compound this compound itself contains both a hydroxyl/oxo group and a chloro group. The synthesis of such compounds often involves the selective chlorination of a corresponding dihydroxypyrimidine precursor, such as barbituric acid or its derivatives.
The chlorination of a pyrimidinone is typically achieved using reagents like phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, or phosphorus pentachloride (PCl₅). The mechanism for this transformation involves the activation of the carbonyl oxygen of the pyrimidinone tautomer.
The proposed mechanism with POCl₃ proceeds as follows:
Activation of Carbonyl: The lone pair of electrons on the carbonyl oxygen attacks the electrophilic phosphorus atom of POCl₃, forming a highly reactive phosphonium (B103445) intermediate.
Chloride Attack: A chloride ion, either from the reagent itself or present in the reaction mixture, acts as a nucleophile and attacks the carbon atom of the activated carbonyl group. This carbon is now highly electrophilic due to the electron-withdrawing nature of the attached oxygen-phosphorus group.
Elimination: The intermediate collapses, leading to the elimination of a dichlorophosphate (B8581778) byproduct and the formation of the C-Cl bond, resulting in the final chloropyrimidine product.
This process effectively converts the C=O group of the pyrimidinone into a C-Cl group, providing a reactive site for subsequent nucleophilic substitution reactions to introduce further diversity into the pyrimidine scaffold.
Cyclization Mechanism Studies
A proposed mechanism for the formation of this compound involves the reaction of a malonic acid derivative with a chloro-substituted urea or a similar synthon. A likely pathway proceeds as follows:
Initial Condensation: The reaction is initiated by the nucleophilic attack of one of the amino groups of the N-chloro-urea derivative on one of the carbonyl carbons of the malonic acid derivative (e.g., diethyl malonate). This step is often catalyzed by a base, which deprotonates the urea derivative, increasing its nucleophilicity. This initial condensation results in the formation of an open-chain intermediate.
Intramolecular Cyclization: The second amino group of the urea moiety then undergoes an intramolecular nucleophilic attack on the second carbonyl carbon of the malonic ester derivative. This step leads to the formation of a cyclic intermediate.
Elimination and Tautomerization: The cyclic intermediate subsequently eliminates a molecule of alcohol (in the case of a malonic ester) to form the pyrimidine ring. The final product, this compound, exists in a tautomeric equilibrium, with the keto-enol form being prevalent. The "hydroxy" designation in the name refers to the enol tautomer.
| Step | Description | Key Intermediates | Influencing Factors |
| 1 | Nucleophilic attack of N-chloro-urea on the malonic acid derivative. | Open-chain condensation product. | Basicity of the catalyst, reactivity of the ester group. |
| 2 | Intramolecular cyclization of the open-chain intermediate. | Cyclic tetrahedral intermediate. | Steric hindrance, electronic effects of substituents. |
| 3 | Elimination of alcohol and tautomerization. | Final pyrimidinone ring. | Reaction temperature, solvent polarity. |
Table 1: Proposed Mechanistic Steps for the Cyclization of this compound
Further detailed mechanistic investigations, potentially involving computational modeling and kinetic isotope effect studies, would be necessary to fully elucidate the transition states and the precise energy profile of the cyclization pathway for this compound.
Reactivity and Synthetic Applications
Reactions Involving the Chloro Substituent
The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). Although generally less reactive than chloro substituents at the 4- and 6-positions, it can be displaced by a variety of nucleophiles under appropriate conditions.
Amination: Reaction with primary or secondary amines can lead to the formation of 2-aminopyrimidinone derivatives.
Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can yield the corresponding 2-alkoxy or 2-aryloxy pyrimidinones (B12756618).
Thiolation: Reaction with thiols or their corresponding thiolates can introduce a sulfur-containing substituent at the 2-position.
Cross-Coupling Reactions: The chloro group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form C-C bonds and introduce alkyl, aryl, or alkynyl groups at the 2-position.
Reactions Involving the Hydroxyl/Keto Moiety
The 6-hydroxy group, existing in equilibrium with its keto tautomer, offers another site for chemical modification.
O-Alkylation/O-Acylation: The hydroxyl group of the enol tautomer can be alkylated or acylated to form ethers and esters, respectively.
N-Alkylation/N-Acylation: The nitrogen atom at the 3-position of the keto tautomer can undergo alkylation or acylation.
Conversion to a Chloro Group: The hydroxyl group can be converted back to a chloro group using a chlorinating agent like phosphorus oxychloride, which would regenerate a dichloropyrimidine derivative.
Utility as a Synthetic Intermediate
The dual functionality of this compound makes it a valuable intermediate in multi-step organic syntheses. The differential reactivity of the chloro and hydroxyl groups allows for sequential and site-selective modifications. For instance, the more reactive hydroxyl group could be protected, followed by reaction at the less reactive 2-chloro position. Alternatively, the chloro group could be displaced first, followed by modification of the hydroxyl group. This versatility enables the construction of a wide range of substituted pyrimidinone derivatives with potential applications in various fields of chemical research.
Tautomeric Equilibria and Structural Dynamics of 2 Chloro 6 Hydroxy 4 3h Pyrimidinone
Investigation of Keto-Enol Tautomerism in Pyrimidinone Systems
The tautomerism of pyrimidinone systems, particularly the equilibrium between keto (lactam) and enol (lactim) forms, has been a subject of extensive experimental and theoretical research. For the parent 4-pyrimidinone ring, which is the core of the compound of interest, studies have consistently shown that the equilibrium heavily favors the keto form, 4(3H)-pyrimidinone, over its aromatic enol counterpart, 4-hydroxypyrimidine (B43898). nih.govchemicalbook.comacs.org
Computational studies have elucidated the energetic landscape of this tautomeric relationship. The introduction of a nitrogen atom into the pyridine (B92270) ring to form pyrimidine (B1678525) shifts the equilibrium significantly. nih.govacs.org While 2-hydroxypyridine (B17775) exists predominantly in the pyridone (keto) form in solution, the effect is even more pronounced in 4-hydroxypyrimidine, where the 4(3H)-pyrimidinone tautomer is favored. nih.govresearchgate.net This preference is attributed to factors including aromaticity, electronic delocalization, and intramolecular hydrogen bonding. nih.govacs.orgresearchgate.net
Quantum chemical calculations have quantified the stability difference. For the unsubstituted 4-pyrimidinone, the keto form is calculated to be more stable than the enol form in the gas phase. chemicalbook.comresearchgate.net This intrinsic preference for the keto structure is a foundational principle for understanding the behavior of its substituted derivatives. chemicalbook.com Experimental gas-phase studies have confirmed that pyrimidin-4-one is the more stable tautomer. researchgate.net Even in the solid state, derivatives of 4-hydroxypyrimidine show a strong bias toward the keto tautomer. researchgate.net
| Tautomer | Structure | Relative Energy (kcal/mol) in Gas Phase | Reference |
|---|---|---|---|
| 4(3H)-Pyrimidinone (Keto) | Keto form with proton on N3 | 0.0 (Most Stable) | researchgate.net |
| 4(1H)-Pyrimidinone (Keto) | Keto form with proton on N1 | ~6-7 | researchgate.net |
| 4-Hydroxypyrimidine (Enol) | Enol form with hydroxyl group at C4 | ~1 | researchgate.net |
Note: The relative energies are approximate values derived from computational studies on the parent, unsubstituted system. The exact values can vary with the level of theory used in the calculations.
Studies on Prototropic Tautomerism of Nitrogen Heterocycles
Prototropic tautomerism, the migration of a proton between two or more sites within a molecule, is a fundamental characteristic of many nitrogen-containing heterocyclic compounds. acs.org This phenomenon involves the interconversion of constitutional isomers (tautomers) and is often accompanied by a redistribution of π-electrons. The driving force for this equilibrium is the relative thermodynamic stability of the participating tautomers. nih.gov
The study of prototropic tautomerism is crucial as different tautomers can exhibit distinct chemical reactivity, spectroscopic properties, and biological functions. In nitrogen heterocycles, the proton transfer can occur between nitrogen atoms, or between a nitrogen and an exocyclic heteroatom like oxygen or sulfur. acs.org The keto-enol (or lactam-lactim) tautomerism discussed in the previous section is a classic example of this process.
Various spectroscopic and computational methods are employed to investigate these equilibria. NMR spectroscopy is a primary tool for studying tautomerism in solution, as the chemical shifts and coupling constants are sensitive to the structural changes between tautomers. rsc.orgresearchgate.net In some cases, distinct signals for each tautomer can be observed, allowing for the determination of their relative populations. For gas-phase studies, techniques like infrared spectroscopy and mass spectrometry, often combined with computational chemistry, provide valuable insights into the intrinsic properties of the tautomers without the influence of a solvent. chemicalbook.comacs.org
Influence of Ring Substituents on Tautomeric Preferences and Stability
The position of the tautomeric equilibrium in pyrimidinone systems is highly sensitive to the nature and position of substituents on the ring. researchgate.netresearchgate.netnih.gov Substituents can alter the relative stability of tautomers by exerting electronic effects (induction and resonance) and steric effects.
Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can differentially stabilize or destabilize the keto and enol forms. For instance, in studies of the related pyrimidin-2(1H)-one system, it was found that the energy barrier for tautomerization is affected by substituents, with electron-donating groups generally causing a larger decrease in the activation energy than electron-withdrawing groups. researchgate.net In purine (B94841) systems, another key biological heterocycle, the presence and position of substituents have a strong influence on the electronic structure and tautomeric stability. nih.govrsc.org
For the specific case of 2-chloro-6-hydroxy-4(3H)-pyrimidinone , the two substituents are expected to have distinct effects:
Chloro Group (at C2): The chlorine atom is an electronegative element and acts as an electron-withdrawing group through the inductive effect (-I). This effect would decrease the electron density in the pyrimidine ring. The influence of an EWG at the C2 position would be to modulate the relative acidity of the N-H protons and the basicity of the ring nitrogens, thereby influencing the tautomeric equilibrium.
Hydroxy Group (at C6): The hydroxyl group can act as an electron-donating group through resonance (+R effect) by donating a lone pair of electrons to the π-system of the ring. Research on substituted 4-hydroxypyrimidines has shown that attaching additional hydroxyl groups to the ring tends to stabilize the oxo (keto) forms. researchgate.netnih.gov This suggests that the 6-hydroxy substituent would further favor the 4(3H)-pyrimidinone tautomer.
The combined influence of the electron-withdrawing chloro group and the electron-donating hydroxy group would result in a complex interplay that determines the final position of the tautomeric equilibrium. However, based on the strong intrinsic preference of the 4-pyrimidinone core for the keto form and the stabilizing effect of hydroxyl substituents, it is highly probable that the keto tautomer of this compound is the predominant species.
| Substituent Type | General Electronic Effect | Expected Influence on Keto-Enol Equilibrium | Reference |
|---|---|---|---|
| Electron-Donating Group (e.g., -OH, -NH2) | Increases electron density in the ring (Resonance) | Generally stabilizes the keto (oxo) form | researchgate.netnih.gov |
| Electron-Withdrawing Group (e.g., -Cl, -NO2) | Decreases electron density in the ring (Inductive) | Modifies relative acidity/basicity, affecting equilibrium | researchgate.net |
Computational and Theoretical Studies of 2 Chloro 6 Hydroxy 4 3h Pyrimidinone and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric, electronic, and energetic properties of pyrimidinone systems. These calculations have been instrumental in studying tautomeric equilibria, which is a key characteristic of hydroxypyrimidines. researchgate.netnih.gov
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. For pyrimidinone analogues, DFT methods, such as B3LYP, are employed to perform calculations on various possible prototropic tautomers (OH, NH, and CH forms) and their rotational isomers. researchgate.net These calculations help in determining the relative stabilities of different tautomeric forms in the gas phase and in solution. researchgate.net For instance, studies on 4(3H)-pyrimidinone, a parent analogue, have used DFT to understand why the ketonic form is more stable compared to the hydroxyl form, a phenomenon crucial for understanding the behavior of pyrimidine (B1678525) nucleobases. researchgate.netnih.gov
For higher accuracy in energetic predictions, high-level ab initio methods are utilized. Composite methods like the Gaussian-2 (G2) theory, alongside DFT methods like B3LYP with large basis sets (e.g., 6-311+G(d,p)), have been applied to hydroxyazines, including pyrimidine derivatives. researchgate.net These methods provide reliable estimates of thermodynamic parameters, such as enthalpies of formation. researchgate.net For example, the standard molar enthalpy of formation for 4(3H)-pyrimidinone in the gaseous phase was determined experimentally and the value was compared with estimates from G3 and G4 composite methods, demonstrating the predictive power of these high-level calculations. researchgate.net
| Computational Method | Application | Key Findings | Reference |
|---|---|---|---|
| DFT (B3LYP/6-311+G(d,p)) | Analysis of tautomeric conversions and rotational isomerism in hydroxyazines. | Determines the relative stabilities of OH, NH, and CH tautomers. | researchgate.net |
| G2, G3, G4 Composite Methods | Provide highly accurate estimations of thermodynamic properties like enthalpies of formation. | Used to validate and compare with experimental thermodynamic data for compounds like 4(3H)-pyrimidinone. | researchgate.net |
Molecular Modeling and Docking Studies for Mechanistic Insights
Molecular modeling and docking are essential computational techniques for studying how pyrimidinone derivatives interact with biological targets, thereby providing mechanistic insights at the molecular level. nih.govscispace.com These studies are crucial in structure-based drug design to identify and optimize potential inhibitors for therapeutic targets like protein kinases. scispace.com
In a typical molecular docking study, the three-dimensional structure of a ligand, such as a pyrimidinone derivative, is placed into the binding site of a target protein. scispace.comnih.gov Software like AutoDock Vina is used to predict the conformation and orientation of the ligand within the active site. scispace.com The results are analyzed to understand key binding interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand's affinity and inhibitory activity. nih.govscispace.com For example, docking studies on pyrido[2,3-d]pyrimidin-7-one derivatives were conducted to analyze their binding interactions with Cyclin-dependent kinase 4 (CDK4), a target in cancer therapy. scispace.com Similarly, pyrimidine derivatives have been docked into the binding pocket of the Epidermal Growth Factor Receptor (EGFR) kinase to evaluate their inhibitory potential. nih.gov
| Compound Class | Biological Target | Purpose of Study | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidin-7-one derivatives | Cyclin-dependent kinase 4 (CDK4) | To analyze binding interactions and identify novel inhibitors for cancer therapy. | scispace.com |
| Pyrimidine derivatives | EGFR kinase (Wild and T790M mutant) | To assess inhibitory activities and understand structure-activity relationships. | nih.gov |
Aromaticity Assessment using Computational Metrics (e.g., NICS)
The aromaticity of the pyrimidinone ring system is a critical factor influencing its stability and chemical properties, including tautomeric equilibrium. researchgate.netnih.gov Aromaticity is not a directly observable quantity but can be assessed using computational metrics. One of the most common methods is the calculation of Nucleus-Independent Chemical Shifts (NICS). nih.gov
NICS values are typically calculated at the center of the ring to quantify the extent of magnetic shielding, which is an indicator of aromatic character. A negative NICS value suggests aromaticity, while a positive value indicates anti-aromaticity. Computational studies on 4(3H)-pyrimidinone and related systems have used NICS to interpret the energetics of tautomeric equilibrium, linking the stability of different forms to their aromatic character. researchgate.netnih.gov
Analysis of Intermolecular Interactions and Hydrogen Bonding
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density (ρ) to define atoms, bonds, and molecular structure. amercrystalassn.orgwiley-vch.de QTAIM is particularly powerful for characterizing non-covalent interactions like hydrogen bonds. researchgate.netnih.gov The analysis focuses on the topology of the electron density, specifically its critical points where the gradient of the density is zero. researchgate.net
A bond critical point (BCP) found between two atoms is a necessary and sufficient condition for the existence of a chemical bond, including a hydrogen bond. researchgate.net The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)), provide quantitative information about the nature and strength of the interaction. amercrystalassn.org QTAIM has been applied to pyrimidinone analogues to evaluate intramolecular hydrogen bonds and interpret the energetics of tautomeric equilibrium. researchgate.netnih.gov This analysis allows for a detailed understanding of how electronic delocalization and specific interactions contribute to the stability of different molecular structures. researchgate.netnih.gov
| Parameter | Description | Significance in Interaction Analysis | Reference |
|---|---|---|---|
| Bond Critical Point (BCP) | A point of minimum electron density along a bond path connecting two nuclei. | Its presence indicates a bonding interaction between two atoms. | researchgate.net |
| Electron Density at BCP (ρ(r)) | The magnitude of the electron density at the bond critical point. | Correlates with the strength of the bond; higher values indicate stronger interactions. | researchgate.net |
| Laplacian of Electron Density (∇²ρ(r)) | Measures the local concentration or depletion of electron density. | The sign indicates the type of interaction: negative for shared (covalent) interactions, positive for closed-shell (ionic, hydrogen bond, van der Waals) interactions. | amercrystalassn.org |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a quantitative description of bonding in terms of localized electron-pair bonding units (Lewis structures). This analysis offers valuable insights into intramolecular and intermolecular interactions, charge delocalization, and hyperconjugative effects, which are crucial for understanding the stability and reactivity of molecules. For pyrimidinone derivatives, NBO analysis helps to elucidate the electronic factors governing their structural properties and tautomeric equilibria.
Computational studies on analogues of 2-chloro-6-hydroxy-4(3H)-pyrimidinone, such as O-benzenesulfonylated pyrimidines and 2-thioxohexahydroquinazolin-4(1H)-one, have utilized NBO analysis to investigate intramolecular interactions. The second-order perturbation theory analysis of the Fock matrix within the NBO framework is particularly informative, as it quantifies the stabilization energy (E(2)) associated with donor-acceptor (orbital) interactions. These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.
For instance, in O-4-acetylamino-benzenesulfonylated pyrimidines, significant electronic transitions have been identified. The π → π* transitions, such as π(C11–C12) → π(N9–C14) and π(C14–C15) → π(N9–C17), exhibit substantial stabilization energies of 38.30 and 43.30 kcal/mol, respectively, indicating strong delocalization within the pyrimidine ring system. nih.gov Conversely, σ → σ* transitions like σ(O4–C14) → σ*(C12–C14) show very low stabilization energies (0.50 kcal/mol), suggesting weak interactions. nih.gov
The following interactive table summarizes key donor-acceptor interactions and their corresponding stabilization energies (E(2)) from NBO analyses of pyrimidinone analogues.
| Analogue | Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|---|
| O-benzenesulfonylated pyrimidine (AMPBS) | π(C11–C12) | π(N9–C14) | 38.30 | π → π |
| O-benzenesulfonylated pyrimidine (DAPBS) | π(C14–C15) | π(N9–C17) | 43.30 | π → π |
| O-benzenesulfonylated pyrimidine (DAPBS) | LP(1)(N5) | π(N8–C13) | 51.49 | LP → π |
| O-benzenesulfonylated pyrimidine (DAPBS) | LP(1)(N10) | π(C14–C15) | 41.17 | LP → π |
| O-benzenesulfonylated pyrimidine (DAPBS) | LP(2)(O2) | π(N9–C17) | 29.13 | LP → π |
| O-benzenesulfonylated pyrimidine (DAPBS) | LP(3)(O3) | σ(S1–O2) | 37.14 | LP → σ |
Data sourced from a computational study on O-benzenesulfonylated pyrimidines. nih.gov
Simulation of Reaction Pathways and Transition States
The simulation of reaction pathways and the characterization of transition states are fundamental to understanding the kinetics and mechanisms of chemical reactions. For pyrimidinone derivatives, a key reaction is tautomerization, which involves intramolecular proton transfer. Computational methods, particularly density functional theory (DFT), are extensively used to map the potential energy surface of these reactions, identify the transition state structures, and calculate the activation energies.
Theoretical studies on the tautomerism of pyrimidinone analogues, such as 2-pyrimidinethiol and 2-aminopyridines, provide valuable insights into the reaction mechanisms. For the tautomerization of 2-pyrimidinethiol to 2(1H)-pyrimidinethione, an intramolecular proton transfer, the transition state is a strained four-membered ring. The activation energy for this process in the gas phase has been calculated to be 29.07 kcal/mol. nih.gov This high barrier suggests that the uncatalyzed intramolecular proton transfer is a slow process. nih.gov
In the case of 2-amino-4-methylpyridine, the proton transfer from the amino group to the ring nitrogen to form the imino tautomer has a calculated activation barrier of 44.81 kcal/mol. nih.gov The transition state for this reaction has been characterized by the presence of a single imaginary frequency in the vibrational analysis. nih.gov
The geometry of the transition state provides crucial information about the reaction coordinate. For the tautomerization of 2-aminopyridines, the transition state involves the elongation of the N-H bond of the amino group and the formation of a new N-H bond with the ring nitrogen. The key bond lengths and angles in the transition state structure for the proton transfer in 2-aminopyridine (B139424) have been computationally determined.
The following interactive table presents the calculated activation energies and key geometric parameters of the transition states for the tautomerization of pyrimidinone analogues.
| Analogue | Reaction | Activation Energy (kcal/mol) | Key Transition State Bond Lengths (Å) | Key Transition State Bond Angles (°) |
|---|---|---|---|---|
| 2-Pyrimidinethiol | Thiol-Thione Tautomerization | 29.07 | N/A | N/A |
| 2-Amino-4-methylpyridine | Amine-Imine Tautomerization | 44.81 | C2-N7: 1.348, N7-H13: 1.018, C2-N1: 1.342 | C1-C2-N7: 121.9, C3-C2-N7: 117.4 |
Data for 2-Pyrimidinethiol sourced from a DFT study on its tautomerism. nih.gov Data for 2-Amino-4-methylpyridine sourced from a computational and experimental study on 2-aminopyridines. nih.gov
Structural Characterization Methodologies for 2 Chloro 6 Hydroxy 4 3h Pyrimidinone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides insight into the electronic and steric environments of atoms within a molecule. For the structural analysis of 2-chloro-6-hydroxy-4(3H)-pyrimidinone and its analogs, ¹H and ¹³C NMR are fundamental, while two-dimensional techniques offer deeper connectivity information.
¹H NMR Spectroscopy for Proton Environments
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of protons in a molecule, as well as their neighboring environments. In the case of pyrimidine (B1678525) derivatives, the chemical shifts of protons are influenced by the electronegativity of adjacent atoms and the aromaticity of the ring.
For a derivative such as 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine, the ¹H NMR spectrum in CDCl₃ reveals distinct signals for the various protons. mdpi.com The vinylic protons appear as doublets in the range of δ 7.0-7.7 ppm, indicative of their position on the styryl substituent. mdpi.com The aromatic protons of the phenyl rings resonate between δ 6.9 and δ 7.4 ppm. mdpi.com The methoxy (B1213986) group protons are observed as singlets around δ 3.9 ppm, while the methylene (B1212753) protons of the benzylic group appear at approximately δ 5.2 ppm. mdpi.com The pyrimidine ring proton typically shows a singlet in the aromatic region. mdpi.com
For the parent compound, this compound, the ¹H NMR spectrum is expected to be simpler. A key feature would be a signal for the proton at the 5-position of the pyrimidine ring. Additionally, exchangeable protons from the hydroxyl and amine groups would be present, and their chemical shifts can be temperature-dependent.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrimidine H-5 | ~ 5.0 - 6.0 | Singlet |
| Hydroxyl (-OH) | Variable (broad singlet) | Singlet |
| Amine (-NH) | Variable (broad singlet) | Singlet |
¹³C NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift being dependent on its hybridization and electronic environment.
In the analysis of 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine, the ¹³C NMR spectrum shows a multitude of signals corresponding to the pyrimidine ring, the styryl groups, and the protective groups. mdpi.com The carbons of the pyrimidine ring typically resonate in the range of δ 160-170 ppm. mdpi.com The vinylic carbons appear between δ 120 and δ 140 ppm, while the aromatic carbons are found in a similar region. mdpi.com The methoxy and methylene carbons are observed at higher fields, around δ 56 ppm and δ 70 ppm, respectively. mdpi.com
For this compound, the carbonyl carbon (C-4) is expected to be significantly deshielded, appearing at a lower field. The carbons attached to the chlorine (C-2) and hydroxyl (C-6) groups will also have characteristic chemical shifts influenced by the electronegativity of these substituents.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (C-4) | ~ 160 - 170 |
| C-Cl (C-2) | ~ 155 - 165 |
| C-OH (C-6) | ~ 150 - 160 |
| C-5 | ~ 90 - 100 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. Cross-peaks in a COSY spectrum indicate which protons are adjacent to each other.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These are heteronuclear correlation experiments that show correlations between protons and the carbons to which they are directly attached. mdpi.com This is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. mdpi.com
The application of these techniques to pyrimidine derivatives allows for the complete and accurate assignment of all proton and carbon signals, confirming the proposed structure. researchgate.netnih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, such as pyrimidine derivatives. nih.gov In ESI-MS, a solution of the analyte is sprayed through a charged capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then analyzed by the mass spectrometer.
ESI-MS can be operated in either positive or negative ion mode. For this compound, analysis in positive ion mode would likely show the protonated molecule [M+H]⁺, while negative ion mode would reveal the deprotonated molecule [M-H]⁻.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion. This high accuracy allows for the determination of the elemental formula of a compound, as the measured exact mass can be matched to a unique combination of atoms. mdpi.com This is a critical step in confirming the identity of a newly synthesized compound. For instance, the characterization of a novel curcumin (B1669340) analog, 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine, was confirmed using high-resolution mass spectrometry. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. For this compound, the IR spectrum is expected to show characteristic absorption bands that confirm the presence of its key structural features.
The analysis of various pyrimidinone derivatives reveals consistent spectral patterns that are instrumental in structural confirmation. The presence of the pyrimidinone core and its substituents gives rise to several key absorption bands:
N-H Stretching: The N-H groups within the pyrimidinone ring typically exhibit absorption bands in the region of 3445–3207 cm⁻¹.
O-H Stretching: A broad absorption band for the hydroxyl (O-H) group is generally observed around 3250-3300 cm⁻¹.
C=O Stretching: The carbonyl group (C=O) of the lactam moiety is one of the most prominent features, showing a strong absorption band typically between 1620 cm⁻¹ and 1735 cm⁻¹. The exact position can vary based on hydrogen bonding and electronic effects from other substituents. For instance, studies on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have shown carbonyl bands in the 1693-1750 cm⁻¹ range. jocpr.com
C=N and C=C Stretching: Vibrations corresponding to the C=N and C=C double bonds within the aromatic ring are typically found in the 1525-1625 cm⁻¹ region.
C-Cl Stretching: The carbon-chlorine bond is expected to produce an absorption band in the fingerprint region, generally around 700 cm⁻¹.
These characteristic frequencies, summarized in the table below, allow for the unambiguous identification of the core functional groups in this compound and its analogs.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| N-H (Amide) | 3445–3207 | Stretching |
| O-H (Hydroxy) | 3300–3250 | Stretching (Broad) |
| C=O (Lactam) | 1735–1620 | Stretching |
| C=N / C=C (Ring) | 1625–1525 | Stretching |
| C-Cl (Chloro) | ~700 | Stretching |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. This technique involves directing a beam of X-rays onto a single crystal of the material. The subsequent diffraction pattern is analyzed to generate a detailed model of the electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
While the specific crystal structure for this compound is not detailed in the available literature, extensive studies on closely related pyrimidinone derivatives provide significant insight into the expected solid-state conformation and intermolecular interactions. For example, the crystal structure of 6-hydroxy-5-(2-methoxyphenoxy)-2,2′-bipyrimidin-4(3H)-one, an intermediate in the synthesis of Bosentan, has been meticulously characterized. thermofisher.com
In this derivative, the analysis revealed crucial structural details:
The dihedral angle between the two connected heterocyclic rings is 12.60 (8)°. thermofisher.com
The dihedral angle between the benzene (B151609) ring and the adjacent pyrimidinone ring is 85.14 (6)°. thermofisher.com
Crucially, the crystal packing is dominated by a network of intermolecular hydrogen bonds. A combination of N—H⋯O and O—H⋯O hydrogen bonds links molecules together, forming a chain-of-rings motif. thermofisher.com
This propensity for forming robust hydrogen bonds is a hallmark of the pyrimidinone scaffold, significantly influencing the crystal lattice energy and the physical properties of the solid. thermofisher.comresearchgate.net These interactions are analogous to the hydrogen bonding observed in the foundational nitrogenous bases of DNA and RNA. researchgate.net The crystallographic data for a representative pyrimidinone derivative is summarized in the table below.
| Parameter | Observation in a Representative Pyrimidinone Derivative |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Intermolecular Interactions | N—H⋯O and O—H⋯O Hydrogen Bonds |
| Resulting Supramolecular Motif | Chain of rings |
Data derived from the analysis of 6-hydroxy-5-(2-methoxyphenoxy)-2,2′-bipyrimidin-4(3H)-one. thermofisher.com
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a quantitative chemical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and heteroatoms like chlorine) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's empirical and molecular formula, thereby confirming its purity and identity.
For this compound, the molecular formula is C₄H₃ClN₂O₂. The theoretical elemental composition can be calculated based on its molecular weight (146.54 g/mol ).
The process involves combusting a small, precisely weighed sample of the pure compound. The resulting combustion products (CO₂, H₂O, N₂, etc.) are collected and measured, allowing for the calculation of the mass percentages of each element in the original sample. In studies involving the synthesis of new pyrimidinone derivatives, elemental analysis is a standard and critical step for characterization. For example, in the synthesis of a C₂₂H₁₇ClN₁₀O₄ derivative, the calculated percentages were C, 50.73; H, 3.27; Cl, 7.12; N, 26.89. The experimentally found values were C, 50.75; H, 3.29; Cl, 7.20; N, 26.88, confirming the structure.
The table below outlines the theoretical elemental composition for this compound. An experimental result would be expected to match these values within a narrow margin of error (typically ±0.4%).
| Element | Symbol | Atomic Mass (amu) | Theoretical Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.011 | 32.78 |
| Hydrogen | H | 1.008 | 2.06 |
| Chlorine | Cl | 35.453 | 24.19 |
| Nitrogen | N | 14.007 | 19.11 |
| Oxygen | O | 15.999 | 21.83 |
Structure Activity Relationship Sar Studies and Mechanistic Investigations in in Vitro Systems
2-chloro-6-hydroxy-4(3H)-Pyrimidinone as a Versatile Chemical Scaffold for Bioactive Molecules
The pyrimidinone ring system, a key component of this compound, is a cornerstone in medicinal chemistry due to its remarkable versatility and presence in numerous biologically active compounds. wjarr.comresearchgate.net This heterocyclic scaffold is a fundamental building block in natural molecules like nucleic acid bases (uracil, thymine, and cytosine) and vitamin B1. nih.govresearchgate.net Its inherent chemical properties allow for extensive functionalization, making it a privileged scaffold for the synthesis of diverse molecular frameworks. researchgate.netmdpi.com
The adaptability of the pyrimidinone core has enabled its incorporation into a wide array of therapeutic agents with a broad spectrum of pharmacological activities. wjarr.comresearchgate.net Derivatives have been developed that exhibit anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. nih.govresearchgate.netnih.gov The ability to easily modify the pyrimidinone structure allows chemists to fine-tune the pharmacological profile of the resulting molecules, targeting various enzymes, receptors, and signaling pathways. nih.govnih.gov For instance, fused pyrimidine (B1678525) systems, such as pyrazolo[3,4-d]pyrimidines, demonstrate significant flexibility in their interactions with biological targets like enzymes, impacting processes such as cancer cell proliferation. nih.gov This inherent versatility makes the pyrimidinone scaffold a valuable starting point for the discovery and development of new drugs. juniperpublishers.comacs.org
Structure-Activity Relationship Analysis of Pyrimidinone Derivatives Targeting Specific Biological Pathways In Vitro
The biological activity of pyrimidinone derivatives is profoundly influenced by the nature and position of substituents on the core ring. nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications impact the potency and selectivity of these compounds against various biological targets. These investigations provide essential insights for optimizing lead compounds into effective therapeutic candidates.
Pyrimidinone derivatives have been extensively studied as modulators of various enzyme activities. SAR studies have revealed key structural requirements for potent inhibition. For example, in the case of dihydroorotate (B8406146) dehydrogenase (DHO-dehase), an enzyme in the pyrimidine biosynthetic pathway, the intact amide and imide groups of the pyrimidine ring and a 6-carboxylic acid group are essential for significant enzyme inhibition. nih.gov The substitution at the 5-position of the ring is sterically limited, with groups larger than a methyl group reducing activity. nih.gov
In another example, a series of pyrazolylpyrimidinone analogues were developed as inhibitors of Ca2+/calmodulin-stimulated adenylyl cyclase 1 (AC1), a target for chronic pain. SAR studies showed that a six-membered hydrophobic ring attached to the pyrazole (B372694) moiety was optimal for potency. nih.gov Further exploration of substitutions on this phenyl ring led to the identification of compounds with IC50 values as low as 0.25 µM in cellular assays. nih.gov
The table below summarizes the inhibitory activity of selected pyrimidinone derivatives against different enzymes.
| Compound | Target Enzyme | Activity (IC50/Ki) | Key Structural Features |
|---|---|---|---|
| Pyrazolylpyrimidinone Analogue | Adenylyl Cyclase 1 (AC1) | 0.25 µM (IC50) | Substituted phenyl ring on pyrazole moiety. nih.gov |
| D,L-5-trans-methyl DHO | Dihydroorotate Dehydrogenase (DHO-dehase) | 45 µM (Ki) | Methyl group at the 5-position. nih.gov |
| Pyrimidinone Derivative 42 | Tankyrase 2 (TNKS2) | Potent Inhibitor (specific value not provided) | Complex structure based on pyrimidinone scaffold. researchgate.net |
Derivatives of the pyrimidine scaffold have also been designed to interact selectively with various receptors. Radioligand binding assays are commonly used to determine the affinity and selectivity of these compounds. For instance, series of diaryl 2- or 4-amidopyrimidines have been synthesized and evaluated for their affinity towards the four human adenosine (B11128) receptors (hARs). nih.gov Some of these compounds demonstrated high affinity (Ki < 10 nM) and remarkable selectivity for the A3 subtype, with no significant activity at A1, A2A, and A2B receptors. nih.gov
Similarly, thieno[2,3-d]pyrimidine (B153573) derivatives have been investigated for their interaction with adenosine receptors. nih.gov The substitution pattern on the scaffold was found to be critical for affinity and selectivity. Carbamoylation of the amino group at the 2-position, combined with an oxo-group at the 4-position, enhanced the affinity and selectivity for the hA3 receptor. nih.gov In another context, pyrimidinone derivatives of thiazolidinediones were synthesized and shown to act as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists, a key mechanism for their potential anti-diabetic effects. nih.gov
The table below presents data from receptor binding and transactivation assays for representative pyrimidinone derivatives.
| Compound Series | Target Receptor | Activity | Key Structural Features |
|---|---|---|---|
| Diaryl 4-amidopyrimidines | Human Adenosine A3 Receptor | Ki < 10 nM | Specific diaryl and amide substitutions. nih.gov |
| Thieno[2,3-d]pyrimidine 8 | Human Adenosine A3 Receptor | Ki = 0.124 µM | Carbamoyl group at position 2 and oxo group at position 4. nih.gov |
| PMT13 (Thiazolidinedione derivative) | PPARγ | Potent transactivation | Pyrimidinone-ethoxy-phenylmethyl-thiazolidinedione structure. nih.gov |
Mechanistic Insights into the In Vitro Biological Activity of Pyrimidinones (B12756618)
Understanding the molecular mechanisms underlying the biological activity of pyrimidinone derivatives is crucial for rational drug design. In vitro studies, often complemented by computational methods like molecular docking, have provided significant insights into how these compounds interact with their targets.
For inhibitors of enzymes like dihydroorotate dehydrogenase, the binding model suggests that the intact amide and imide groups of the pyrimidine ring, along with the 6-carboxylic acid, are critical for anchoring the molecule in the active site. nih.gov It is proposed that a negatively charged enzyme substituent may be present near the 5-position of the pyrimidine ring, and a metal coordination site may exist near the N-1 and carboxylic acid positions. nih.gov Molecular docking studies of pyrimidinone derivatives targeting Tankyrase 2 (TNKS2) have also predicted the specific binding modes, revealing key interactions that contribute to their inhibitory activity. researchgate.net
In the context of cancer therapeutics, pyrimidine-2-thione derivatives have been shown to modulate the RAS/PI3K/Akt/JNK signaling pathway in breast cancer cells. nih.gov One potent compound induced apoptosis and was found to inhibit the phosphorylation of RAS and JNK proteins, leading to cell cycle arrest. nih.gov Molecular dynamics simulations of pyrimidine derivatives targeting Focal Adhesion Kinase (FAK) and Histone Lysine Specific Demethylase 1 (LSD1) have shown that the ligand-receptor complexes are stable, supporting their potential as inhibitors. nih.govrsc.org These studies reveal the importance of specific amino acid residues in the target protein for establishing strong binding interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) and associated 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. nih.gov These models are instrumental in predicting the activity of novel compounds and guiding the design of more potent molecules.
Several 3D-QSAR studies have been successfully applied to pyrimidinone derivatives. For a series of tankyrase inhibitors, CoMFA and CoMSIA (Comparative Molecular Similarity Indices Analysis) models were developed. The CoMFA model yielded significant cross-validated correlation coefficient (q²) and non-cross-validated correlation coefficient (r²) values of 0.509 and 0.811, respectively, indicating good predictive ability. researchgate.net These models, supported by molecular docking, provided structural insights that led to the design of novel derivatives with potentially improved activity. researchgate.net
Similar studies on pyrimidine derivatives as Focal Adhesion Kinase (FAK) inhibitors also resulted in stable and reliable CoMFA (q² = 0.664, r² = 0.973) and CoMSIA (q² = 0.755, r² = 0.999) models. rsc.org For 6-aryl-5-cyano-pyrimidine derivatives as LSD1 inhibitors, robust CoMFA (q²=0.802) and CoMSIA (q²=0.799) models were generated, highlighting the importance of electrostatic, hydrophobic, and hydrogen-bond donor fields for activity. nih.gov These predictive models, when validated, serve as valuable guides for the rational design of new derivatives with enhanced biological efficacy. nih.govnih.gov
The table below summarizes the statistical results from various 3D-QSAR studies on pyrimidinone derivatives.
| Target | Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²pred (Predictive r²) |
|---|---|---|---|---|
| Tankyrase Inhibitors | CoMFA | 0.509 | 0.811 | 0.591 researchgate.net |
| Tankyrase Inhibitors | CoMSIA | 0.605 | 0.863 | 0.530 researchgate.net |
| FAK Inhibitors | CoMFA | 0.664 | 0.973 | Not Reported rsc.org |
| FAK Inhibitors | CoMSIA | 0.755 | 0.999 | Not Reported rsc.org |
| LSD1 Inhibitors | CoMFA | 0.802 | 0.979 | Not Reported nih.gov |
| LSD1 Inhibitors | CoMSIA | 0.799 | 0.982 | Not Reported nih.gov |
| Thieno-pyrimidine (TNBC) | CoMFA | 0.818 | 0.917 | Not Reported nih.gov |
| Thieno-pyrimidine (TNBC) | CoMSIA | 0.801 | 0.897 | Not Reported nih.gov |
Applications and Emerging Research Directions for 2 Chloro 6 Hydroxy 4 3h Pyrimidinone Scaffolds
Role in Agrochemical and Crop Protection Research
The pyrimidine (B1678525) ring is a foundational component in numerous commercially successful agrochemicals, highlighting the potential of scaffolds like 2-chloro-6-hydroxy-4(3H)-pyrimidinone in the development of new crop protection agents. nih.gov Pyrimidine derivatives are integral to a range of fungicides, herbicides, and insecticides due to their ability to interact with various biological targets in pests and weeds. nih.govnih.govnih.gov
Fungicides: The development of pyrimidine-based fungicides has been a significant area of research. nih.gov For instance, compounds like ethirimol (B33103) and dimethirimol, which are hydroxypyrimidine derivatives, have been used to control powdery mildew on crops. google.com The structural similarity of this compound to these active compounds suggests its potential as a precursor for novel antifungal agents. Researchers have synthesized various pyrimidinone derivatives and tested their efficacy against a wide range of phytopathogenic fungi, with some compounds showing potent activity. researchgate.netfrontiersin.orgnih.gov
Herbicides: Pyrimidine derivatives have also been successfully developed into herbicides. mdpi.com A notable class of herbicides, pyrimidinyloxybenzylamines, inhibits the acetohydroxyacid synthase (AHAS) enzyme, crucial for amino acid synthesis in plants. mdpi.com The this compound scaffold can be chemically modified to explore new derivatives that may exhibit herbicidal properties, potentially acting on known or novel biological targets. nih.govgoogle.com Studies have shown that substitutions at various positions on the pyrimidine ring can lead to potent inhibition of weed growth. nih.gov
Insecticides: The pyrimidine core is present in several classes of insecticides. nih.govacs.org For example, mesoionic pyrido[1,2-α]pyrimidinone derivatives have demonstrated significant insecticidal activity against pests like aphids. nih.gov The reactivity of the chlorine atom in this compound allows for the introduction of various functional groups, which could lead to the discovery of new insecticidal compounds with novel modes of action. nih.govacs.org
Table 1: Examples of Pyrimidine Derivatives in Agrochemicals
| Agrochemical Class | Example Compound/Derivative Class | Target Pest/Weed | Reference |
| Fungicide | Ethirimol | Powdery Mildew | google.com |
| Fungicide | Pyrimidine derivatives with amide moiety | Phomopsis sp. | frontiersin.org |
| Herbicide | Pyrazolylpyrimidine derivatives | Pennisetum alopecuroides L. | nih.gov |
| Insecticide | Mesoionic pyrido[1,2-α]pyrimidinones | Aphids (Aphis craccivora) | acs.orgnih.gov |
| Insecticide | Pyrimidine derivatives with urea (B33335) pharmacophore | Mosquito (Aedes aegypti) | nih.gov |
Intermediates in the Synthesis of Complex Organic Molecules
The this compound molecule is a valuable intermediate in organic synthesis due to its distinct reactive sites. The chlorine atom at the 2-position and the hydroxyl group at the 6-position can be selectively functionalized, making it a versatile building block for constructing more complex heterocyclic systems.
The pyrimidinone core is a key feature in many biologically active compounds, and this specific scaffold serves as a convenient starting point for their synthesis. For example, chlorinated pyrimidines are precursors to a wide range of substituted pyrimidines used in medicinal chemistry. The chlorine atom can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, in nucleophilic aromatic substitution reactions. This allows for the introduction of diverse side chains and the construction of compound libraries for drug discovery.
Furthermore, the hydroxyl group can participate in various reactions, including etherification and esterification, to further modify the molecule. The presence of both a chloro and a hydroxyl group on the same ring allows for sequential or orthogonal chemical transformations, providing a strategic advantage in the synthesis of complex targets. The synthesis of pyrimidinone-containing bisheteroarenes and their subsequent conversion into a variety of other pyrimidine structures demonstrates the synthetic utility of such scaffolds. rsc.org
Potential in Materials Science, Polymers, and Advanced Functional Materials
The pyrimidinone structure, particularly the 4(3H)-pyrimidinone tautomer, possesses inherent properties that make it an attractive candidate for applications in materials science. The arrangement of hydrogen bond donors (N-H) and acceptors (C=O) in the pyrimidinone ring facilitates the formation of strong, directional hydrogen bonds. This characteristic is crucial for the development of self-assembling systems and supramolecular materials.
One of the most well-studied examples of a pyrimidinone-based supramolecular system is the ureido-pyrimidinone (UPy) motif. The UPy unit can form highly stable dimers through quadruple hydrogen bonding. This strong and specific interaction has been exploited to create a variety of advanced functional materials, including supramolecular polymers, gels, and responsive materials. These materials exhibit interesting properties such as self-healing and tunable mechanical strength, which are derived from the reversible nature of the hydrogen bonds.
Although this compound itself does not have the UPy structure, its pyrimidinone core shares the fundamental hydrogen-bonding capabilities. The N-H and C=O groups can participate in hydrogen bonding, which could be utilized to direct the assembly of molecules in the solid state or in solution. The presence of the chloro and hydroxyl groups offers additional sites for modification, allowing for the incorporation of this scaffold into larger polymer backbones or for the attachment of other functional units. This could lead to the development of new polymers with tailored thermal properties, liquid crystals, or functional organic materials.
Development of Chemical Probes for Biological Research
Chemical probes are essential tools for studying biological systems, enabling the visualization and functional analysis of specific biomolecules like enzymes and receptors. The pyrimidinone scaffold has emerged as a promising core structure for the design of such probes. Its rigid heterocyclic structure can serve as a platform for attaching fluorophores, affinity labels, or reactive groups.
The development of fluorogenic probes based on related heterocyclic systems, such as quinazolinones, for imaging enzymes like monoamine oxidases highlights the potential of the pyrimidinone core in this area. In these probes, the heterocyclic scaffold often undergoes a specific chemical reaction with the target enzyme, leading to a change in its fluorescence properties. This "turn-on" or "turn-off" fluorescence signal allows for the detection and localization of the enzyme's activity within cells.
The this compound scaffold offers several advantages for the development of chemical probes. The reactive chlorine atom can be used as a handle to attach the probe to a specific amino acid residue in the target protein. Alternatively, the pyrimidinone ring itself can be part of a recognition motif that binds to the active site of an enzyme. By systematically modifying the substituents on the pyrimidinone ring, it is possible to fine-tune the probe's selectivity and reactivity for a particular biological target.
Analysis of Patent Landscape and Innovation Trends in Pyrimidinone Chemistry
The patent landscape for pyrimidinone chemistry reveals a field of active innovation, with a strong focus on applications in medicine and agriculture. A review of recent patents indicates that pyrimidinone derivatives are being extensively explored for a wide range of therapeutic uses.
A significant trend in the patent literature is the development of pyrimidinone-based compounds as kinase inhibitors for the treatment of cancer and inflammatory diseases. The pyrimidinone scaffold serves as a versatile template for designing molecules that can fit into the ATP-binding site of various kinases. Patents in this area often claim large libraries of substituted pyrimidinones (B12756618), reflecting a strategy of broad exploration of the chemical space around this core structure.
In the agrochemical sector, patents continue to be filed for new pyrimidinone-based fungicides and herbicides. These patents often focus on overcoming resistance to existing crop protection agents by introducing novel substitution patterns on the pyrimidinone ring or by combining the pyrimidinone moiety with other active pharmacophores.
The innovation trends suggest that the versatility of the pyrimidinone scaffold continues to be a major driver of research and development. The ability to readily modify the core structure allows chemists to tailor the properties of the resulting molecules for specific applications, from targeted cancer therapies to next-generation crop protection agents. The ongoing exploration of pyrimidinone chemistry in the patent literature indicates that this important class of heterocyclic compounds will continue to yield new and valuable technologies in the years to come.
Q & A
Q. Key factors affecting yield :
Q. Table 1: Representative Synthetic Conditions for Pyrimidinone Derivatives
| Precursor | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 6-Hydroxypyrimidine | POCl₃, reflux, 6 h | 65–75 | |
| 4-Hydroxy-6-methylpyrimidine | PCl₅, DMF, 80°C, 4 h | 70 | |
| Ribityl-substituted derivative | Chlorophosphoric acid, 0°C | 63* | |
| *Isomer mixture; pure product obtained via HPLC . |
Basic: What spectroscopic techniques are prioritized for characterizing this compound, and what key spectral markers should researchers monitor?
Answer:
- ¹H/¹³C NMR : Look for tautomer-sensitive signals. In CDCl₃, the enol form (4-hydroxy) shows a downfield OH peak (~12–14 ppm), while the keto form (4(3H)-pyrimidinone) exhibits NH signals near 8–10 ppm . Substituents (Cl, OH) cause deshielding in adjacent carbons.
- IR : Strong carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ (keto form) vs. broad OH stretch (~3200 cm⁻¹) in enol form .
- Mass Spectrometry : Molecular ion [M+H]⁺ confirms molecular weight. Fragmentation patterns (e.g., loss of Cl or OH groups) aid structural validation .
Note : Solvent choice (e.g., DMSO vs. CDCl₃) significantly shifts tautomeric equilibria, necessitating solvent-specific spectral libraries .
Advanced: How does solvent polarity influence the tautomeric equilibrium of this compound, and what are the implications for its reactivity?
Answer:
- Non-polar solvents (Toluene, CHCl₃) : Favor the enol tautomer due to stabilization of the hydroxyl group via intramolecular hydrogen bonding. This form is more reactive in electrophilic substitutions .
- Polar aprotic solvents (DMSO, DMF) : Stabilize the keto tautomer (4(3H)-pyrimidinone) via disruption of intramolecular H-bonds, enhancing nucleophilic reactivity at the carbonyl group .
- Implications :
- Synthetic reactions : Keto forms react faster in nucleophilic additions (e.g., Grignard reactions).
- Biological activity : Tautomer stability affects binding to enzymes (e.g., pyrimidinone 5’-phosphate reductase) .
Q. Table 2: Tautomeric Distribution in Selected Solvents
| Solvent | Keto:Enol Ratio | Method | Reference |
|---|---|---|---|
| CDCl₃ | 10:90 | ¹H NMR | |
| DMSO-d₆ | 95:5 | ¹³C NMR | |
| THF | 30:70 | UV-Vis |
Advanced: How can researchers resolve contradictions between observed and predicted spectral data for this compound?
Answer:
Common contradictions arise from:
- Tautomerism : Compare spectra across solvents. Use computational tools (DFT) to predict tautomer-specific shifts .
- Hydrogen bonding : Variable-temperature NMR identifies dynamic H-bonding patterns. For dimerization studies, measure dimerization constants (Kdim) via UV-Vis titration (e.g., Kdim > 10⁶ M⁻¹ in CHCl₃ ).
- Impurity interference : Cross-validate with HPLC-MS to rule out byproducts .
Case Study : Discrepancies in NH proton signals may arise from slow exchange between tautomers. Use deuterated solvents and 2D NMR (COSY, HSQC) for resolution .
Advanced: What enzymatic interactions are observed with pyrimidinone derivatives, and how are these mechanisms validated experimentally?
Answer:
- Enzyme inhibition : Analogous compounds (e.g., 2,5-diamino-6-ribitylamino derivatives) act as substrates for pyrimidinone 5’-phosphate reductase (EC 1.1.1.302). This enzyme catalyzes NAD(P)+-dependent reductions critical in riboflavin biosynthesis .
- Validation methods :
- Kinetic assays : Monitor NADPH consumption spectrophotometrically at 340 nm .
- X-ray crystallography : Resolve enzyme-ligand complexes to identify binding motifs (e.g., H-bonds to pyrimidinone NH/C=O groups) .
- Mutagenesis : Modify active-site residues (e.g., Asp154 in MJ0671) to assess substrate specificity .
Q. Table 3: Key Enzymatic Parameters for Pyrimidinone Derivatives
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
|---|---|---|---|---|
| Pyrimidinone 5’-phosphate reductase | 2,5-Diamino-6-ribitylamino-4(3H)-pyrimidinone | 12.5 | 0.45 |
Advanced: How do halogen substituents (e.g., Cl at C2) influence the electronic properties and reactivity of pyrimidinone cores?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
